Vesamicol
Overview
Description
Vesamicol is an experimental drug known for its ability to inhibit the uptake of acetylcholine into synaptic vesicles, thereby reducing its release. This compound is categorized as a cholinergic physiological antagonist because it decreases the activity of cholinergic neurons without acting directly on the postsynaptic acetylcholine receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vesamicol involves the desymmetrization of meso-epoxides with secondary aliphatic amines, specifically 4-phenylpiperidine derivatives. This reaction is catalyzed by a chiral [salenCo (III)-BF4] catalyst at room temperature . The process yields this compound and its derivatives with high enantioselectivity and optical purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundation for scaling up. The use of chiral catalysts and secondary amines in a controlled environment is crucial for maintaining the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: Vesamicol primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydroxyl group on the cyclohexanol ring and the phenyl group on the piperidine ring .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve secondary aliphatic amines and chiral catalysts under mild conditions.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions, typically involving reagents like hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products: The major products of these reactions include various this compound analogs and derivatives, which are synthesized for specific research applications .
Scientific Research Applications
Vesamicol has a wide range of applications in scientific research:
Mechanism of Action
Vesamicol exerts its effects by causing a non-competitive and reversible block of the intracellular transporter VAChT. This transporter is responsible for carrying newly synthesized acetylcholine into secretory vesicles in the presynaptic nerve terminal. The transport process is driven by a proton gradient between cell organelles and the cytoplasm. By blocking acetylcholine loading, this compound leads to empty vesicles fusing with neuron membranes, thereby decreasing acetylcholine release .
Comparison with Similar Compounds
Benzovesamicol: Another VAChT inhibitor with similar properties but different structural characteristics.
Trozamicol: Known for its ability to bind to VAChT and sigma receptors, making it useful in neuroimaging.
Aza-vesamicol Derivatives: These compounds have been developed for their high affinity for sigma receptors and potential use in cancer theranostics.
Uniqueness of this compound: this compound’s unique ability to inhibit acetylcholine uptake without directly affecting postsynaptic receptors sets it apart from other similar compounds.
Properties
IUPAC Name |
(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSBJODGIYRAMI-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920872 | |
Record name | 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112709-59-8, 115362-28-2 | |
Record name | (-)-Vesamicol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112709-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Vesamicol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112709598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vesamicol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115362282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VESAMICOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1A877466V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VESAMICOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D416V0FLM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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